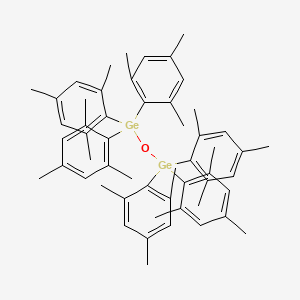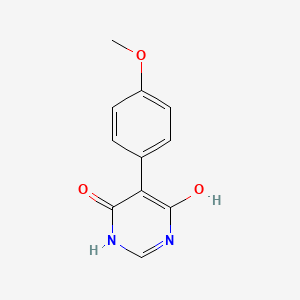
Hexakis(2,4,6-trimethylphenyl)digermoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexamesityldigermoxane is an organogermanium compound characterized by the presence of germanium atoms bonded to mesityl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamesityldigermoxane typically involves the reaction of germanium tetrachloride with mesityl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. The general reaction scheme is as follows:
GeCl4+2MesLi→Ge(Mes)2+2LiCl
where Mes represents the mesityl group.
Industrial Production Methods
Industrial production methods for 1,1,1,3,3,3-Hexamesityldigermoxane are not well-documented due to the specialized nature of the compound. the principles of large-scale organometallic synthesis, such as the use of continuous flow reactors and stringent control of reaction conditions, can be applied to scale up the production.
化学反应分析
Types of Reactions
1,1,1,3,3,3-Hexamesityldigermoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: The mesityl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out in solvents like dichloromethane.
Major Products
Oxidation: Germanium dioxide (GeO2) is a major product.
Reduction: Lower oxidation state germanium compounds, such as GeH4.
Substitution: Various substituted germanium compounds depending on the ligands used.
科学研究应用
1,1,1,3,3,3-Hexamesityldigermoxane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: Investigated for its potential use in the development of germanium-based semiconductors and nanomaterials.
Biology and Medicine: Explored for its biological activity and potential therapeutic applications, although detailed studies are limited.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1,1,1,3,3,3-Hexamesityldigermoxane involves the interaction of the germanium atoms with various molecular targets. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The pathways involved in its reactions are determined by the nature of the substituents and the reaction conditions.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: Similar in structure but contains silicon instead of germanium.
1,1,1,3,3,3-Hexamethyldigermane: Another organogermanium compound with different substituents.
Uniqueness
1,1,1,3,3,3-Hexamesityldigermoxane is unique due to the presence of mesityl groups, which provide distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in materials science and catalysis.
属性
CAS 编号 |
67877-35-4 |
|---|---|
分子式 |
C54H66Ge2O |
分子量 |
876.4 g/mol |
IUPAC 名称 |
tris(2,4,6-trimethylphenyl)-tris(2,4,6-trimethylphenyl)germyloxygermane |
InChI |
InChI=1S/C54H66Ge2O/c1-31-19-37(7)49(38(8)20-31)55(50-39(9)21-32(2)22-40(50)10,51-41(11)23-33(3)24-42(51)12)57-56(52-43(13)25-34(4)26-44(52)14,53-45(15)27-35(5)28-46(53)16)54-47(17)29-36(6)30-48(54)18/h19-30H,1-18H3 |
InChI 键 |
JZVLKIKIGWEMHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O[Ge](C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)



![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)


![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-](/img/structure/B12915537.png)
![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
